Desmethyl levofloxacin
Overview
Description
Desmethyl Levofloxacin is a metabolite of Levofloxacin . Levofloxacin, a synthetic fluoroquinolone, is an antibacterial agent that inhibits the supercoiling activity of bacterial DNA gyrase, halting DNA replication .
Synthesis Analysis
Levofloxacin metabolism in humans occurs by demethylation and oxidation, originating the metabolites: desmethyl-levofloxacin . A simple, specific, and fast HPLC method with fluorescence detection for the assay of levofloxacin level in human plasma was developed .Molecular Structure Analysis
The polymorphism of levofloxacin was intensively studied . The fully solved crystal structure of an anhydrous α form and three newly discovered solvates including n-propanol solvate, ethylene glycol solvate, and acetic acid solvate were reported .Chemical Reactions Analysis
Levofloxacin’s bactericidal activity is based on the interaction with the DNA gyrase and topoisomerase IV . A simple, specific, and fast HPLC method with fluorescence detection for the assay of levofloxacin level in human plasma was developed .Physical And Chemical Properties Analysis
Desmethyl Levofloxacin has a molecular weight of 347.34 g/mol . It has a melting point of >184 °C (Dec.) and a boiling point of 600.7±55.0 °C (Predicted) .Scientific Research Applications
Antibacterial Activity
Desmethyl levofloxacin, a derivative of levofloxacin, exhibits significant antibacterial activities, especially against Gram-positive bacteria. A study by Mohammadhosseini et al. (2012) synthesized new series of levofloxacin derivatives and found that these compounds showed substantial inhibitory effects on the growth of Gram-positive bacteria, with some derivatives demonstrating superior performance compared to N-desmethyl levofloxacin itself (Mohammadhosseini et al., 2012).
Pharmacokinetics and Efficacy
Levofloxacin, the parent compound of desmethyl levofloxacin, is known for its potent antibacterial activity and favorable pharmacokinetics. Davis and Bryson (1994) reviewed the pharmacokinetics of levofloxacin, noting its rapid drug penetration into body tissues and fluids after oral administration, and its efficacy against a variety of infections (Davis & Bryson, 1994).
Adsorption and Removal from Aqueous Media
Iwuozor et al. (2021) reviewed the removal of levofloxacin from aqueous media via adsorption. They found that modified carbon-based adsorbents were particularly effective in removing levofloxacin from water, highlighting the environmental aspect of managing this antibiotic's presence in natural waters (Iwuozor et al., 2021).
Ecotoxicological Effects
Xiong et al. (2020) investigated the toxic effects of levofloxacin on algal species, providing insights into the ecotoxicological impacts of this antibiotic. Their study revealed alterations in the structure and function of biomolecules in algae exposed to levofloxacin, indicating potential environmental risks (Xiong et al., 2020).
Veterinary Medicine Applications
Sitovs et al. (2021) provided a literature overview of levofloxacin in veterinary medicine. They highlighted studies on levofloxacin's pharmacokinetics, efficacy, and microbial isolate susceptibility in animal species, demonstrating its limited but significant use in veterinary applications (Sitovs et al., 2021).
Treatment of Bacterial Infections
Croom and Goa (2003) reviewed the use of levofloxacin in the treatment of various bacterial infections in the United States, emphasizing its broad-spectrum activity and good tolerance profile. This indicates the potential scope of applications for its derivative, desmethyl levofloxacin, in similar contexts (Croom & Goa, 2003).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(2S)-7-fluoro-2-methyl-10-oxo-6-piperazin-1-yl-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN3O4/c1-9-8-25-16-13-10(15(22)11(17(23)24)7-21(9)13)6-12(18)14(16)20-4-2-19-3-5-20/h6-7,9,19H,2-5,8H2,1H3,(H,23,24)/t9-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKRSSAPQZDHYRV-VIFPVBQESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CCNCC4)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CCNCC4)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FN3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Desmethyl levofloxacin | |
CAS RN |
117707-40-1 | |
Record name | N-Desmethyl levofloxacin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117707401 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 117707-40-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N-DESMETHYL LEVOFLOXACIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/88ZBA45NC8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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